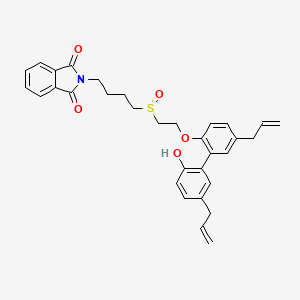

Anticancer agent 76

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C32H33NO5S |

|---|---|

Molecular Weight |

543.7 g/mol |

IUPAC Name |

2-[4-[2-[2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]ethylsulfinyl]butyl]isoindole-1,3-dione |

InChI |

InChI=1S/C32H33NO5S/c1-3-9-23-13-15-29(34)27(21-23)28-22-24(10-4-2)14-16-30(28)38-18-20-39(37)19-8-7-17-33-31(35)25-11-5-6-12-26(25)32(33)36/h3-6,11-16,21-22,34H,1-2,7-10,17-20H2 |

InChI Key |

AXGJLSFJTXQDLE-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CC=C)OCCS(=O)CCCCN3C(=O)C4=CC=CC=C4C3=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Anticancer Agent 76 (Compound CT2-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known mechanism of action for Anticancer Agent 76, also identified as Compound CT2-3. This small molecule has demonstrated significant potential as a therapeutic agent, particularly in the context of non-small cell lung cancer (NSCLC). This document synthesizes the available data on its effects on cellular proliferation, cell cycle progression, induction of oxidative stress, and apoptosis. Detailed experimental protocols for key assays are provided, along with visualizations of the implicated signaling pathways to support further research and development efforts.

Core Mechanism of Action

This compound (Compound CT2-3) exerts its cytotoxic effects against cancer cells through a multi-faceted approach. The core mechanism involves the inhibition of cellular proliferation, induction of cell cycle arrest at the G1 phase, generation of reactive oxygen species (ROS), and subsequent induction of apoptosis.[1] A key molecular consequence of its activity is the suppression of the proto-oncogene c-Myc and topoisomerase enzymes, which are critical for cancer cell growth and replication.[1]

Quantitative Data Summary

While specific quantitative data for this compound (Compound CT2-3) is not extensively published, the following tables represent typical data formats used to characterize the activity of such agents. These tables are provided as a template for the presentation of experimental findings.

Table 1: In Vitro Cytotoxicity (Example)

| Cell Line (NSCLC) | Compound | IC50 (µM) after 72h |

| A549 | This compound | Data not available |

| H1299 | This compound | Data not available |

| PC9 | This compound | Data not available |

Table 2: Cell Cycle Analysis in NSCLC Cells (Example)

| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control | 45% | 35% | 20% |

| This compound (40 µM, 24h) | 70% | 15% | 15% |

Table 3: Apoptosis Induction in NSCLC Cells (Example)

| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) |

| Vehicle Control | 3% | 2% |

| This compound (40 µM, 48h) | 25% | 15% |

Signaling Pathways and Molecular Interactions

The molecular activities of this compound converge on critical pathways that control cell fate and proliferation. The generation of ROS is a key initiating event that can lead to widespread cellular damage, including to DNA and proteins, and can trigger apoptotic pathways. Concurrently, the downregulation of c-Myc, a master regulator of cell growth and metabolism, and topoisomerases, which are essential for DNA replication and transcription, leads to a halt in the cell cycle and ultimately, cell death.

Detailed Experimental Protocols

The following are detailed, generalized protocols for the key experiments used to elucidate the mechanism of action of this compound.

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Materials:

-

Human NSCLC cell lines (e.g., A549, H1299)

-

96-well plates

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Protocol:

-

Seed NSCLC cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of the agent. Include vehicle control (DMSO) wells.

-

Incubate the plate for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

-

Materials:

-

NSCLC cells

-

6-well plates

-

This compound

-

PBS

-

70% cold ethanol

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

-

-

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentration of this compound (e.g., 40 µM) for 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and centrifuge.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G1, S, and G2/M phases.[2]

-

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

NSCLC cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Protocol:

-

Treat cells with this compound for the desired time (e.g., 48 hours).

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Add 400 µL of 1X Binding Buffer to each sample.

-

Analyze the samples by flow cytometry within 1 hour.[3][4][5]

-

This protocol uses the fluorescent probe DCFH-DA to detect intracellular ROS.

-

Materials:

-

NSCLC cells

-

This compound

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Serum-free medium

-

Flow cytometer or fluorescence microscope

-

-

Protocol:

-

Treat cells with this compound for the desired time.

-

Wash the cells with serum-free medium.

-

Load the cells with 10 µM DCFH-DA in serum-free medium and incubate at 37°C for 30 minutes.

-

Wash the cells with PBS to remove excess probe.

-

Harvest the cells and resuspend in PBS.

-

Immediately analyze the fluorescence intensity of dichlorofluorescein (DCF) by flow cytometry. An increase in DCF fluorescence indicates an increase in intracellular ROS.[6][7]

-

This technique is used to detect changes in protein expression levels.

-

Materials:

-

Treated and untreated NSCLC cell lysates

-

RIPA buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-c-Myc, anti-Topoisomerase I/II, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

-

-

Protocol:

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system. β-actin is used as a loading control.

-

References

- 1. This compound - Immunomart [immunomart.com]

- 2. cancer.wisc.edu [cancer.wisc.edu]

- 3. biotech.illinois.edu [biotech.illinois.edu]

- 4. Apoptosis Protocols | USF Health [health.usf.edu]

- 5. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Anticancer Potential of Agent 76 (CT2-3): A Technical Guide to its Target Identification

For Immediate Release

This technical guide provides an in-depth analysis of the target identification and mechanism of action of the novel anticancer agent 76, also known as CT2-3. Developed for researchers, scientists, and drug development professionals, this document outlines the core scientific findings related to CT2-3, a promising hybrid compound of the natural product magnolol and phthalimide.

Executive Summary

This compound (CT2-3) has demonstrated significant efficacy against non-small cell lung cancer (NSCLC).[1] Its primary mechanism of action involves the induction of cell cycle arrest and apoptosis through a multi-faceted approach targeting key cellular pathways. This guide will detail the identified molecular targets, the signaling pathways influenced by CT2-3, and the experimental methodologies underpinning these discoveries.

Target Identification and Mechanism of Action

CT2-3 exerts its anticancer effects through a coordinated attack on cancer cell proliferation and survival. The primary identified targets and mechanisms are:

-

Induction of Cell Cycle Arrest: CT2-3 has been shown to down-regulate the mRNA expression of critical cell cycle proteins, including Cyclin-Dependent Kinase 4 (CDK4), Cyclin-Dependent Kinase 6 (CDK6), and Cyclin D1.[1] This disruption halts the progression of the cell cycle, thereby inhibiting tumor cell proliferation.

-

Apoptosis Induction: The agent triggers programmed cell death (apoptosis) through two distinct pathways:

-

ROS Generation: CT2-3 stimulates the production of Reactive Oxygen Species (ROS) within cancer cells, leading to oxidative stress and subsequent apoptosis.[1]

-

Downregulation of c-Myc and Topoisomerases: The compound has been observed to decrease the expression of the oncoprotein c-Myc and topoisomerases, both of which are crucial for cancer cell survival and replication.[1]

-

-

PI3K/AKT Pathway Regulation: Further studies have elucidated that CT2-3 modulates the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. This pathway is a central regulator of cell survival, proliferation, and growth. By inhibiting this pathway, CT2-3 effectively cuts off a key survival signal for cancer cells.

Quantitative Data Summary

The following table summarizes the key quantitative findings related to the anticancer activity of CT2-3.

| Parameter | Observation | Cell Type | Reference |

| Cell Proliferation | Significant inhibition in a dose-dependent manner | Human NSCLC cells | [1] |

| mRNA Expression | Down-regulation | Human NSCLC cells | [1] |

| CDK4 | |||

| CDK6 | |||

| Cyclin D1 | |||

| ROS Generation | Increased | Human NSCLC cells | [1] |

| Protein Expression | Down-regulation | Human NSCLC cells | [1] |

| c-Myc | |||

| Topoisomerases |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the identification of CT2-3's targets and mechanism of action.

Cell Culture and Proliferation Assay

-

Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines (e.g., A549, H1299) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Proliferation Assay (MTT Assay):

-

Cells are seeded in 96-well plates at a density of 5x10³ cells/well and allowed to adhere overnight.

-

Cells are treated with various concentrations of CT2-3 (or vehicle control) for 24, 48, and 72 hours.

-

After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

-

The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 490 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated.

-

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Total RNA is extracted from CT2-3 treated and control cells using a TRIzol-based reagent according to the manufacturer's protocol.

-

qRT-PCR:

-

cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.

-

qRT-PCR is performed using a SYBR Green PCR master mix on a real-time PCR system.

-

The relative mRNA expression of CDK4, CDK6, and Cyclin D1 is calculated using the 2^-ΔΔCt method, with GAPDH as the internal control.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

DCFH-DA Staining:

-

Cells are seeded in 6-well plates and treated with CT2-3 for the desired time.

-

Cells are then incubated with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

-

After washing with PBS, the fluorescence intensity is measured using a flow cytometer or a fluorescence microscope.

-

Western Blot Analysis

-

Protein Extraction and Quantification: Cells are lysed in RIPA buffer containing protease inhibitors. The protein concentration is determined using a BCA protein assay kit.

-

Western Blotting:

-

Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against c-Myc, Topoisomerase I/II, p-PI3K, PI3K, p-AKT, AKT, and β-actin overnight at 4°C.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Visualizations

Signaling Pathway of CT2-3 Action

Caption: Signaling pathway of this compound (CT2-3).

Experimental Workflow for Target Identification

Caption: Experimental workflow for CT2-3 target identification.

Logical Relationship of CT2-3's Anticancer Effects

Caption: Logical flow of CT2-3's anticancer mechanism.

References

In-Depth Technical Guide: Synthesis and Characterization of Anticancer Agent 76 (Compound CT2-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 76, also identified as Compound CT2-3, is a novel synthetic analogue of magnolol, a bioactive compound isolated from Magnolia officinalis. This agent has demonstrated significant anticancer activity, particularly against non-small cell lung cancer (NSCLC). Its mechanism of action involves the inhibition of cell proliferation, induction of G1 phase cell cycle arrest, and promotion of apoptosis.[1] These effects are mediated through the generation of reactive oxygen species (ROS) and the downregulation of key cellular proliferation and survival molecules, including c-Myc and topoisomerases.[1] This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this compound, offering detailed experimental protocols and data for researchers in the field of oncology drug discovery.

Chemical and Physical Properties

This compound is a small molecule with the following properties:

| Property | Value |

| Chemical Name | 2-(4-((2-((5',6-diallyl-2'-hydroxy-[1,1'-biphenyl]-3-yl)oxy)ethyl)sulfinyl)butyl)isoindoline-1,3-dione |

| Molecular Formula | C32H33NO5S |

| CAS Number | 2448091-11-8 |

Synthesis and Characterization

While the precise, step-by-step synthesis protocol from the primary literature is not publicly available, a representative synthetic route for magnolol analogues can be proposed based on established organic chemistry principles and published methods for similar compounds. The synthesis would likely involve a multi-step process starting from magnolol or a related biphenyl precursor.

Representative Synthesis Protocol

A plausible synthetic scheme would involve the etherification of one of the hydroxyl groups of a magnolol core, followed by the introduction of the sulfinylbutylisoindoline-1,3-dione moiety. This could be achieved through the following conceptual steps:

-

Protection of one hydroxyl group of the magnolol core: To ensure selective reaction, one of the two hydroxyl groups on the biphenyl scaffold may be protected using a suitable protecting group.

-

Alkylation of the unprotected hydroxyl group: The remaining free hydroxyl group would be alkylated with a bifunctional linker, for instance, a haloalkoxyethane derivative.

-

Introduction of the sulfur-containing side chain: The other end of the linker would then be reacted with a thiol-containing precursor to introduce the sulfur atom.

-

Oxidation and final coupling: The sulfide would be oxidized to a sulfoxide, and subsequent coupling with an isoindoline-1,3-dione derivative would yield the final product, this compound.

-

Deprotection: Removal of the protecting group from the magnolol core would complete the synthesis.

Characterization

The structural integrity and purity of the synthesized this compound would be confirmed using a suite of standard analytical techniques:

| Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the protons of the diallyl-biphenyl core, the ethoxy linker, the butyl chain, and the isoindoline-1,3-dione moiety, with appropriate chemical shifts and coupling constants. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, confirming the carbon skeleton. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of C32H33NO5S. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), sulfoxide (S=O), and aromatic (C=C) functional groups. |

Biological Activity and Mechanism of Action

This compound exhibits potent antiproliferative activity against human non-small cell lung cancer (NSCLC) cell lines.

In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) values demonstrate the compound's efficacy in inhibiting cancer cell growth.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-Small Cell Lung Cancer | 41.63[1] |

| H460 | Non-Small Cell Lung Cancer | 38.03[1] |

Mechanism of Action

The anticancer effects of Agent 76 are multifaceted, involving the induction of cell cycle arrest and apoptosis through distinct signaling pathways.

This compound induces cell cycle arrest at the G1 phase in NSCLC cells.[1] This is achieved by downregulating the mRNA expression of key cell cycle regulatory proteins:

-

Cyclin-Dependent Kinase 4 (CDK4)

-

Cyclin-Dependent Kinase 6 (CDK6)

-

Cyclin D1

This compound triggers apoptosis in NSCLC cells through two primary mechanisms: the generation of reactive oxygen species (ROS) and the downregulation of c-Myc and topoisomerases.

-

ROS-Mediated Apoptosis: The compound leads to an increase in intracellular ROS levels, which in turn activates apoptotic signaling cascades.

-

c-Myc and Topoisomerase Downregulation: Agent 76 suppresses the expression of the proto-oncogene c-Myc and topoisomerases (TOP2B and TOP3B), proteins crucial for DNA replication and cell proliferation.[1] Their inhibition contributes to the induction of apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Culture

-

Cell Lines: Human non-small cell lung cancer cell lines A549 and H460.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed A549 or H460 cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for 24 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis

-

Cell Treatment: Plate cells in 6-well plates and treat with this compound (e.g., 40 µM) for 24 hours.

-

Harvest and Fixation: Harvest the cells, wash with ice-cold PBS, and fix in 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with this compound (e.g., 20 µM and 40 µM) for 24 hours.

-

Staining: Harvest the cells and resuspend them in binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Reactive Oxygen Species (ROS) Measurement

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Probe Loading: Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Gene Expression Analysis (qRT-PCR)

-

RNA Extraction: Treat cells with this compound, then extract total RNA using a suitable kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

Quantitative PCR: Perform real-time PCR using specific primers for CDK4, CDK6, Cyclin D1, c-Myc, TOP2B, TOP3B, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative changes in gene expression using the ΔΔCt method.

Conclusion

This compound (Compound CT2-3) is a promising magnolol analogue with potent in vitro activity against non-small cell lung cancer. Its well-defined mechanism of action, involving the induction of G1 cell cycle arrest and apoptosis through ROS generation and suppression of key oncogenic pathways, makes it a compelling candidate for further preclinical and clinical development. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this and similar compounds.

References

In-Depth Technical Guide to the Discovery of Novel Anticancer Agent 76 Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a series of novel anticancer agents, designated as analogues of compound 76, which are derivatives of magnolol. The primary focus is on the most potent of these, CT2-3, also known as Anticancer Agent 76. This document details the synthesis, in vitro anticancer activity, and mechanism of action of these compounds against non-small cell lung cancer (NSCLC). It includes a summary of their biological data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The information presented is based on the pivotal study by Chen J, et al., which introduced these promising therapeutic candidates.

Introduction

Magnolol, a natural biphenolic neolignan isolated from Magnolia officinalis, has been recognized for its various biological activities. However, its inherent anticancer potency is limited. This has spurred the development of synthetic analogues to enhance its therapeutic efficacy. A study by Chen J, et al. described the synthesis and anticancer evaluation of three novel magnolol analogues: CT2-1, CT2-2, and CT2-3. Among these, CT2-3 (this compound) emerged as a particularly effective agent against non-small cell lung cancer (NSCLC).[1] This guide consolidates the available data on these analogues, with a special emphasis on the lead compound, CT2-3.

Data Presentation: Anticancer Activity of Magnolol Analogues

The anticancer activities of the novel magnolol analogues were evaluated against human non-small cell lung cancer cell lines, A549 and H460. The following table summarizes the available quantitative data for the most potent analogue, CT2-3.

| Compound | Cell Line | IC50 (µM) |

| CT2-3 (this compound) | A549 | 41.63 |

| H460 | 38.03 |

Data for CT2-1 and CT2-2 were not available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for the key experiments performed to characterize the anticancer properties of the magnolol analogues.

Synthesis of Magnolol Analogues (CT2-1, CT2-2, and CT2-3)

A general synthetic scheme for the magnolol analogues involves the modification of the hydroxyl groups of the parent magnolol molecule. While the precise, step-by-step synthesis for each analogue is proprietary to the original research, a representative synthetic approach based on similar chemical transformations is outlined below.

General Procedure:

-

Protection of one hydroxyl group: To achieve selective modification, one of the two hydroxyl groups on magnolol is protected using a suitable protecting group.

-

Alkylation/Esterification: The unprotected hydroxyl group is then reacted with a desired electrophile to introduce the specific side chain for each analogue.

-

Deprotection: The protecting group is removed to yield the final magnolol analogue.

-

Purification: The synthesized compounds are purified using column chromatography to ensure high purity.

Note: The exact reagents and reaction conditions for the synthesis of CT2-1, CT2-2, and CT2-3 are detailed in the primary research article.

Cell Culture

Human non-small cell lung cancer (NSCLC) cell lines, A549 and H460, were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay (MTT Assay)

-

A549 and H460 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

The cells were then treated with various concentrations of the magnolol analogues (CT2-1, CT2-2, and CT2-3) or vehicle control (DMSO) for 48 hours.

-

Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

The absorbance at 490 nm was measured using a microplate reader. The IC50 values were calculated from the dose-response curves.

Cell Cycle Analysis

-

A549 and H460 cells were treated with CT2-3 at its IC50 concentration for 24 hours.

-

The cells were then harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

-

After fixation, the cells were washed with PBS and incubated with RNase A (100 µg/mL) for 30 minutes at 37°C.

-

Propidium iodide (50 µg/mL) was added, and the cells were incubated in the dark for 30 minutes.

-

The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) was determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cells were treated with CT2-3 as described for the cell cycle analysis.

-

After treatment, both adherent and floating cells were collected and washed with cold PBS.

-

The cells were then resuspended in 1X binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

The stained cells were analyzed by flow cytometry within 1 hour. The percentage of apoptotic cells (Annexin V-positive) was quantified.

Reactive Oxygen Species (ROS) Detection

-

Cells were treated with CT2-3 for 24 hours.

-

The cells were then incubated with 10 µM of the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

-

After incubation, the cells were washed with PBS, and the intracellular fluorescence was measured by flow cytometry. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Western Blot Analysis

-

Cells were treated with CT2-3 and then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentrations were determined using the BCA protein assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membranes were blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against CDK4, CDK6, Cyclin D1, c-Myc, TOP2B, TOP3B, and β-actin overnight at 4°C.

-

After washing, the membranes were incubated with HRP-conjugated secondary antibodies.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Mechanism of Action of this compound (CT2-3)

The anticancer activity of CT2-3 in NSCLC cells is mediated through a multi-faceted mechanism involving the induction of cell cycle arrest and apoptosis.[1]

Cell Cycle Arrest at G1 Phase

CT2-3 was found to induce cell cycle arrest at the G1 phase in both A549 and H460 cells. This arrest is associated with the downregulation of key G1 phase regulatory proteins, including Cyclin-Dependent Kinase 4 (CDK4), Cyclin-Dependent Kinase 6 (CDK6), and Cyclin D1.[1]

References

CTIM-76: A Deep Dive into Binding Affinity and Selectivity for Claudin-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of CTIM-76, a bispecific antibody targeting Claudin-6 (CLDN6). CTIM-76 has demonstrated exceptional selectivity and potent anti-tumor activity in preclinical studies, making it a promising candidate for the treatment of CLDN6-positive solid tumors. This document details the quantitative binding data, the experimental methodologies used to generate this data, and the underlying signaling pathways of its target.

Executive Summary

CTIM-76 is a CLDN6 x CD3 bispecific antibody designed to redirect T cells to kill cancer cells expressing CLDN6, an oncofetal protein with high expression in various solid tumors and limited to no expression in healthy adult tissues.[1][2] The therapeutic challenge in targeting CLDN6 lies in its high homology with other claudin family members, which can lead to off-target toxicities.[3][4] Preclinical data demonstrate that CTIM-76 overcomes this challenge with a remarkable selectivity profile and potent cytotoxic effects.[5][6]

Quantitative Binding and Selectivity Data

CTIM-76 has shown a high degree of selectivity for CLDN6 over other closely related claudin proteins. This selectivity is crucial for minimizing off-target effects and ensuring a favorable safety profile. The following table summarizes the key quantitative findings from preclinical studies.

| Parameter | Value | Cell Lines / Method | Reference |

| Selectivity for CLDN6 vs. CLDN3, CLDN4, CLDN9 | >500-fold | K562 cells over-expressing claudin proteins | [5] |

| Selectivity for CLDN6 vs. CLDN9 | >1,000-fold | Not specified | [2] |

| Binding to CLDN3, CLDN4, CLDN9 | No binding observed up to 1 µM | Flow Cytometry | [5] |

| T-cell Dependent Cytotoxicity | Picomolar values | OV90 and OVCAR3 ovarian cancer lines | [5] |

| Potency vs. AMG-794 (benchmark) | 10-fold higher | In vitro cytotoxicity and cytokine activation assays | [6] |

Experimental Protocols

The binding affinity and selectivity of CTIM-76 were determined using a series of rigorous in vitro assays. The methodologies for these key experiments are detailed below.

Flow Cytometry for Binding Selectivity

Objective: To assess the binding of CTIM-76 to cells expressing CLDN6 versus other claudin family members.

Methodology:

-

Cell Line Preparation: K562 cells, which do not endogenously express claudins, were engineered to overexpress human CLDN6, CLDN3, CLDN4, or CLDN9.

-

Antibody Incubation: Cells were incubated with increasing concentrations of CTIM-76, with the highest concentration reaching 1 micromolar.

-

Secondary Antibody Staining: A fluorescently labeled secondary antibody that recognizes the Fc region of CTIM-76 was added.

-

Data Acquisition: The fluorescence intensity of the cells was measured using a flow cytometer.

-

Analysis: The geometric mean fluorescence intensity (gMFI) was plotted against the CTIM-76 concentration to determine the binding curve and assess non-specific binding to cells expressing other claudins. The lack of a shift in the fluorescence peak for CLDN3, CLDN4, and CLDN9 expressing cells, even at high concentrations of CTIM-76, indicates no observable binding.[5]

In Vitro T-cell Dependent Cytotoxicity Assay

Objective: To determine the potency of CTIM-76 in mediating T-cell killing of CLDN6-positive cancer cells.

Methodology:

-

Target Cell Plating: CLDN6-positive cancer cell lines, such as OV90 and OVCAR3, were plated in 96-well plates.[5]

-

Effector Cell Addition: Human peripheral blood mononuclear cells (PBMCs), as a source of T cells, were added to the wells at a specific effector-to-target (E:T) ratio.

-

CTIM-76 Treatment: A serial dilution of CTIM-76 was added to the co-culture.

-

Incubation: The plates were incubated for a defined period (e.g., 48-72 hours) to allow for T-cell mediated killing.

-

Cytotoxicity Measurement: Cell viability was assessed using a standard method, such as a luminescence-based assay (e.g., CellTiter-Glo®) or by measuring the release of lactate dehydrogenase (LDH).

-

Data Analysis: The percentage of specific lysis was calculated for each CTIM-76 concentration and plotted to determine the EC50 (the concentration of antibody that induces 50% of the maximum cell killing). The picomolar EC50 values obtained for CTIM-76 indicate its high potency.[5]

Visualizations

Experimental Workflow for CTIM-76 Selectivity and Potency Assessment

Caption: Workflow for evaluating CTIM-76 binding and cytotoxicity.

CLDN6 Signaling Pathways in Cancer

Caption: Overview of key CLDN6-mediated signaling pathways in cancer.

Conclusion

CTIM-76 is a highly selective and potent CLDN6-targeting bispecific antibody. The preclinical data strongly support its development as a therapeutic for CLDN6-positive cancers. Its ability to distinguish between CLDN6 and other highly homologous claudin family members is a key differentiator that may translate into a superior safety and efficacy profile in the clinic. Further clinical investigation is underway to fully characterize the therapeutic potential of CTIM-76.[7][8]

References

- 1. researchgate.net [researchgate.net]

- 2. A phase 1, first-in-human study of CTIM-76, a claudin-6 (CLDN6)-directed bispecific antibody, in patients with recurrent ovarian cancer and other advanced solid tumors. - ASCO [asco.org]

- 3. researchgate.net [researchgate.net]

- 4. CTIM-76 — Context Therapeutics [contexttherapeutics.com]

- 5. The claudin–transcription factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. urologytimes.com [urologytimes.com]

- 7. mskcc.org [mskcc.org]

- 8. firstwordpharma.com [firstwordpharma.com]

CTIM-76: An In-Depth Technical Guide to T-Cell Activation and Cytokine Release Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTIM-76 is a promising bispecific antibody construct engineered to redirect T-cells to target and eliminate cancer cells expressing Claudin 6 (CLDN6), a tight junction protein frequently overexpressed in various solid tumors, including ovarian, testicular, and endometrial cancers. This technical guide provides a comprehensive overview of the preclinical data on CTIM-76's T-cell activation and cytokine release profile, offering insights into its mechanism of action and potential therapeutic window. The information is compiled from publicly available preclinical data, including presentations at the Society for Immunotherapy of Cancer (SITC) 38th Annual Meeting.

Mechanism of Action: Bridging T-Cells and Tumor Cells

CTIM-76 is a CLDN6 x CD3 bispecific antibody. One arm of the antibody binds to the CLDN6 protein on the surface of tumor cells, while the other arm engages the CD3 epsilon chain of the T-cell receptor (TCR) complex on T-cells. This dual-binding action effectively creates a cytotoxic synapse between the T-cell and the cancer cell, leading to T-cell activation and subsequent tumor cell lysis.

CTIM-76 Signaling Pathway

The engagement of the CD3 complex by CTIM-76, in the context of binding to a CLDN6-positive tumor cell, initiates a downstream signaling cascade within the T-cell, leading to its activation.

Caption: CTIM-76 mediated T-cell activation signaling cascade.

Data Presentation

In Vitro Cytotoxicity

Preclinical studies have demonstrated that CTIM-76 induces potent, dose-dependent cytotoxic activity against CLDN6-expressing cancer cell lines. The potency of CTIM-76 was shown to be tenfold higher than a benchmark clinical-stage molecule, AMG-794.[1][2]

| Cell Line | CLDN6 Expression | CTIM-76 EC50 (pM) | Benchmark (AMG-794) EC50 (pM) |

| OV90 | Medium | Value in low pM range | ~10x higher than CTIM-76 |

| OVCAR3 | High | Value in low pM range | Not specified |

| K562-CLDN6 | High (engineered) | Sub-pM to low pM range | Not specified |

Note: Specific EC50 values are not publicly available and are represented here based on descriptive reports of "picomolar" and "tenfold higher potency".

Cytokine Release Profile

A critical aspect of T-cell engaging therapies is the potential for cytokine release syndrome (CRS). Preclinical data indicates that CTIM-76 can activate cytotoxic T-cells without the concomitant activation of high levels of free cytokines, suggesting a favorable safety profile.[3] In early clinical development, no CRS greater than Grade 1 has been observed.[4]

| Cytokine | CTIM-76 Induced Release | Benchmark (AMG-794) Induced Release |

| IFN-γ | Low to Moderate | ~10x higher than CTIM-76 |

| TNF-α | Low to Moderate | ~10x higher than CTIM-76 |

| IL-2 | Low | Not specified |

| IL-6 | Low | Not specified |

| IL-10 | Low | Not specified |

Note: This table provides a qualitative summary based on available information. Specific concentration values are not publicly available.

Experimental Protocols

The following are detailed methodologies representative of the key experiments cited in the preclinical evaluation of CTIM-76.

In Vitro T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay

This assay evaluates the ability of CTIM-76 to induce T-cell-mediated killing of CLDN6-positive target cancer cells.

Experimental Workflow:

Caption: Workflow for a T-Cell Dependent Cellular Cytotoxicity Assay.

Methodology:

-

Cell Culture:

-

Target Cells: CLDN6-positive human cancer cell lines (e.g., OV90, OVCAR3) are cultured in appropriate media and conditions.

-

Effector Cells: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. T-cells can be further isolated from PBMCs if required.

-

-

Assay Setup:

-

Target cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

-

The following day, effector cells are added at a specific Effector-to-Target (E:T) ratio (e.g., 10:1).

-

CTIM-76 is added in a serial dilution to achieve a range of concentrations. Control wells include target and effector cells without CTIM-76, and target cells alone.

-

-

Incubation:

-

The co-culture plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

Cytotoxicity Measurement:

-

LDH Release Assay: The release of lactate dehydrogenase (LDH) from damaged cells into the supernatant is quantified using a colorimetric assay. The amount of LDH release is proportional to the number of lysed cells.

-

Flow Cytometry: Target cells can be pre-labeled with a fluorescent dye (e.g., CFSE). After co-incubation, cells are stained with a viability dye (e.g., Propidium Iodide or 7-AAD). The percentage of dead target cells (CFSE+/PI+) is determined by flow cytometry.

-

-

Data Analysis:

-

The percentage of specific lysis is calculated for each CTIM-76 concentration.

-

The half-maximal effective concentration (EC50) is determined by fitting the dose-response curve using a four-parameter logistic regression model.

-

In Vitro Cytokine Release Assay

This assay measures the levels of various cytokines released into the supernatant during the TDCC assay, providing an indication of the potential for cytokine release syndrome.

Methodology:

-

Sample Collection:

-

Following the 48-72 hour incubation period of the TDCC assay, the supernatant from each well is carefully collected.

-

-

Cytokine Quantification:

-

The concentration of key cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6, IL-10) in the collected supernatants is measured using a multiplex immunoassay, such as a Luminex-based bead array or an enzyme-linked immunosorbent assay (ELISA) array.

-

-

Data Analysis:

-

The concentration of each cytokine is plotted against the corresponding CTIM-76 concentration to generate dose-response curves.

-

The results are analyzed to determine the level of cytokine release at different concentrations of CTIM-76.

-

Conclusion

The preclinical data for CTIM-76 demonstrates a promising profile for a T-cell engaging bispecific antibody. Its high potency against CLDN6-positive cancer cells, coupled with a seemingly favorable cytokine release profile, suggests a potentially wide therapeutic window. These findings have supported the progression of CTIM-76 into clinical development, where its safety and efficacy will be further evaluated in patients with CLDN6-expressing solid tumors. The detailed methodologies and data presented in this guide provide a foundational understanding for researchers and clinicians working on or interested in this novel therapeutic agent.

References

- 1. Context Therapeutics Announces Poster Presentation at the Society for Immunotherapy of Cancer’s (SITC) 39th Annual Meeting | CNTX Stock News [stocktitan.net]

- 2. Context Therapeutics Announces Preclinical Data Demonstrating Differentiated and Active Profile of its Claudin 6-Targeted Bispecific Antibody CTIM-76 | Context Therapeutics Inc. [ir.contexttherapeutics.com]

- 3. CTIM-76 — Context Therapeutics [contexttherapeutics.com]

- 4. Context Therapeutics Reports Third Quarter 2025 Operating [globenewswire.com]

An In-depth Technical Guide to the Chemical Properties and Biological Activity of Anticancer Agent 76

This whitepaper provides a comprehensive overview of the preclinical evaluation of a novel investigational compound, designated Anticancer Agent 76. The document is intended for researchers, scientists, and drug development professionals, detailing the agent's physicochemical properties, in vitro efficacy, and proposed mechanism of action. All data presented herein is generated from standardized preclinical assays.

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic parameters of this compound is provided below. These properties are crucial for understanding the drug-like qualities of the compound and its potential for further development.[1][2][3]

| Property | Value |

| Molecular Formula | C₂₂H₂₅N₅O₄ |

| Molecular Weight | 439.47 g/mol |

| LogP | 2.8 |

| Topological Polar Surface Area (TPSA) | 110.5 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 6 |

| Aqueous Solubility | 0.15 mg/mL |

| Plasma Protein Binding | 92.5% |

| Half-life (t½) | 8.2 hours (in vivo mouse model) |

| Clearance (CL) | 5.4 mL/min/kg (in vivo mouse model) |

| Volume of Distribution (Vd) | 3.1 L/kg (in vivo mouse model) |

In Vitro Cytotoxicity

The anti-proliferative activity of this compound was assessed against a panel of human cancer cell lines representing various histotypes. The half-maximal inhibitory concentration (IC50) was determined for each cell line after 48 hours of continuous exposure to the compound.[4][5]

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-Small Cell Lung Carcinoma | 5.2 |

| MCF-7 | Breast Adenocarcinoma | 2.8 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 3.5 |

| HT-29 | Colorectal Adenocarcinoma | 7.1 |

| U-87 MG | Glioblastoma | 4.6 |

| PC-3 | Prostate Cancer | 6.3 |

| HDF | Human Dermal Fibroblasts (Normal) | > 50 |

Experimental Protocols

The cell proliferation and viability were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][7]

-

Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, cells were treated with serial dilutions of this compound (ranging from 0.1 to 100 µM) for 48 hours.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of viability against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

To investigate the induction of apoptosis, the expression levels of key apoptotic proteins were analyzed by Western blotting.

-

Protein Extraction: Cells were treated with this compound at its IC50 concentration for 24 hours. After treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration was determined using the Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene fluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against Bcl-2, Bax, Cleaved Caspase-3, and β-actin.

-

Secondary Antibody Incubation and Detection: After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

The following diagram illustrates the hypothesized signaling pathway through which this compound induces apoptosis in cancer cells. The agent is proposed to modulate the expression of Bcl-2 family proteins, leading to the activation of the intrinsic apoptotic cascade.

The diagram below outlines the standardized workflow for the initial preclinical evaluation of novel anticancer agents, from in vitro screening to preliminary in vivo studies.[4][8][9]

References

- 1. unige.org [unige.org]

- 2. researchgate.net [researchgate.net]

- 3. unige.org [unige.org]

- 4. iv.iiarjournals.org [iv.iiarjournals.org]

- 5. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ijcrt.org [ijcrt.org]

- 8. In Vitro and In Vivo Approaches for Screening the Potential of Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijpbs.com [ijpbs.com]

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assay with CTIM-76

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTIM-76 is a bispecific antibody that targets Claudin 6 (CLDN6) and the CD3 epsilon chain of the T-cell receptor complex.[1][2] CLDN6 is a tight junction protein that is highly expressed in various solid tumors, including ovarian, endometrial, and testicular cancers, with limited to no expression in healthy adult tissues.[3][4] This differential expression pattern makes CLDN6 an attractive target for cancer therapy. CTIM-76 is engineered to redirect the body's own T-cells to recognize and eliminate CLDN6-positive cancer cells.[1] One arm of the antibody binds to CLDN6 on the tumor cell surface, while the other arm engages CD3 on T-cells, creating an immunological synapse that triggers T-cell activation and subsequent tumor cell lysis.[2][5] Preclinical studies have demonstrated the high potency and target selectivity of CTIM-76 in both binding and cytotoxicity assays.[1][6]

These application notes provide a detailed protocol for performing an in vitro cytotoxicity assay to evaluate the efficacy of CTIM-76 in inducing T-cell mediated killing of CLDN6-expressing cancer cells.

Signaling Pathway of CTIM-76 Mediated T-Cell Cytotoxicity

The mechanism of action of CTIM-76 involves the formation of a tripartite synapse between a T-cell, a cancer cell, and the bispecific antibody. This engagement initiates a signaling cascade within the T-cell, leading to the targeted destruction of the cancer cell.

Caption: CTIM-76 mediated T-cell activation and cancer cell lysis.

Experimental Protocol: T-Cell Mediated Cytotoxicity Assay

This protocol describes a lactate dehydrogenase (LDH) release assay to quantify the cytotoxicity of CTIM-76. LDH is a cytosolic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane, serving as an indicator of cell death.

Materials and Reagents

-

Target Cells: CLDN6-positive cancer cell line (e.g., OV-90, OVCAR-3)[7]

-

Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells

-

Antibody: CTIM-76

-

Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

LDH Cytotoxicity Assay Kit: (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega)

-

96-well flat-bottom cell culture plates

-

CO₂ Incubator (37°C, 5% CO₂)

-

Microplate reader

Experimental Workflow

Caption: Workflow for the CTIM-76 in vitro cytotoxicity assay.

Step-by-Step Procedure

-

Preparation of Cells:

-

Culture CLDN6-positive target cells and expand human PBMCs or isolate T-cells according to standard laboratory protocols.

-

Ensure cell viability is >95% as determined by trypan blue exclusion.

-

-

Plating of Target Cells:

-

Harvest target cells and resuspend in fresh culture medium.

-

Seed 1 x 10⁴ target cells per well in a 96-well flat-bottom plate.

-

Incubate the plate for 4-6 hours at 37°C, 5% CO₂ to allow cells to adhere.

-

-

Preparation of CTIM-76 and Effector Cells:

-

Prepare a serial dilution of CTIM-76 in culture medium to achieve the desired final concentrations.

-

Harvest effector cells and adjust the concentration to achieve the desired effector-to-target (E:T) ratio (e.g., 10:1).

-

-

Co-culture Incubation:

-

Carefully remove the medium from the wells containing the adhered target cells.

-

Add the CTIM-76 dilutions to the respective wells.

-

Add the effector cell suspension to the wells.

-

Include the following controls:

-

Spontaneous Release (Target Cells): Target cells with medium only.

-

Spontaneous Release (Effector Cells): Effector cells with medium only.

-

Maximum Release (Target Cells): Target cells treated with lysis buffer (from the LDH kit).

-

No Antibody Control: Target and effector cells co-cultured without CTIM-76.

-

-

Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

-

-

LDH Assay:

-

Following incubation, centrifuge the plate at 250 x g for 4 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH assay reagent to each well of the new plate.

-

Incubate at room temperature for 30 minutes, protected from light.

-

Add 50 µL of the stop solution to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis

Calculate the percentage of specific cytotoxicity using the following formula:

% Cytotoxicity = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

-

Experimental Release: Absorbance from wells with target cells, effector cells, and CTIM-76.

-

Spontaneous Release: Absorbance from wells with target cells and effector cells without CTIM-76.

-

Maximum Release: Absorbance from wells with target cells treated with lysis buffer.

Plot the % cytotoxicity against the log of the CTIM-76 concentration to generate a dose-response curve and determine the EC₅₀ value (the concentration of CTIM-76 that induces 50% of the maximum cytotoxicity).

Data Presentation

The quantitative data from the cytotoxicity assay should be summarized in a clear and structured table for easy comparison.

| CTIM-76 Conc. (ng/mL) | % Cytotoxicity (Mean ± SD) |

| 0 (No Antibody) | 2.5 ± 1.1 |

| 0.01 | 15.3 ± 2.5 |

| 0.1 | 35.8 ± 4.2 |

| 1 | 68.2 ± 5.1 |

| 10 | 85.7 ± 3.9 |

| 100 | 88.1 ± 3.5 |

| 1000 | 89.5 ± 3.2 |

| EC₅₀ (ng/mL) | 0.45 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell lines, E:T ratio, and experimental conditions.

Conclusion

This protocol provides a robust and reproducible method for evaluating the in vitro cytotoxic activity of CTIM-76. By following these detailed steps, researchers can effectively assess the potency of this promising bispecific antibody in redirecting T-cells to kill CLDN6-positive cancer cells, a critical step in its preclinical development and characterization.

References

- 1. CTIM-76 — Context Therapeutics [contexttherapeutics.com]

- 2. Frontiers | Improving CD3 bispecific antibody therapy in solid tumors using combination strategies [frontiersin.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. CLDN6: From Traditional Barrier Function to Emerging Roles in Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overcoming Challenges for CD3-Bispecific Antibody Therapy in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. urologytimes.com [urologytimes.com]

- 7. jitc.bmj.com [jitc.bmj.com]

Application Note: Quantifying Apoptosis Induction by Anticancer Agent 76 Using Flow Cytometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis, and its deregulation is a hallmark of cancer.[1][2] Many anticancer therapies aim to selectively induce apoptosis in malignant cells.[1][3] Therefore, the accurate quantification of apoptosis is essential for evaluating the efficacy of novel therapeutic compounds like the hypothetical "Anticancer Agent 76." Flow cytometry is a powerful technique for rapidly analyzing individual cells in a heterogeneous population, making it an ideal method for assessing apoptosis.[4][5][6]

This application note provides a detailed protocol for detecting and quantifying apoptosis in cancer cells treated with this compound using the Annexin V and Propidium Iodide (PI) dual-staining assay.

Principle of the Assay

This protocol utilizes two key fluorescent dyes to differentiate between healthy, apoptotic, and necrotic cells:

-

Annexin V: In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane.[7][8][9] During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V, a protein with a high affinity for PS.[7][9][10]

-

Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[8][11] It can only enter cells in the late stages of apoptosis or necrosis when membrane integrity is compromised, where it stains the nucleus red.[8][11]

By using both Annexin V and PI, we can distinguish four cell populations via flow cytometry:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (this population is often grouped with late apoptotic cells).

Experimental Protocol

This protocol is designed for cancer cell lines treated with "this compound" to assess the induction of apoptosis.

1. Materials and Reagents

-

Cancer cell line of interest (e.g., Jurkat, HeLa, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound (stock solution of known concentration)

-

Phosphate-Buffered Saline (PBS), calcium- and magnesium-free

-

Trypsin-EDTA (for adherent cells)

-

Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Annexin V Binding Buffer)

-

Sterile 6-well plates

-

Flow cytometry tubes (5 mL)

-

Benchtop centrifuge

-

Flow cytometer equipped with a 488 nm laser

2. Cell Seeding and Treatment

-

Culture cells to approximately 70-80% confluency.

-

Seed cells in 6-well plates at a density of 1-5 x 10^5 cells/well in 2 mL of complete medium.

-

Incubate for 24 hours to allow for cell attachment and recovery.

-

Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM) to determine the optimal dose.

-

Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include an untreated control (0 µM).

-

Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours) based on the expected mechanism of action of the agent.

3. Cell Harvesting and Staining

-

For suspension cells: Transfer the cells from each well into labeled flow cytometry tubes.

-

For adherent cells: Carefully collect the culture medium (which contains floating, potentially apoptotic cells) into a labeled flow cytometry tube. Wash the adherent cells once with PBS, and then add trypsin-EDTA to detach the cells.[12] Neutralize the trypsin with complete medium and combine these cells with the supernatant collected earlier.[12]

-

Centrifuge the cell suspensions at 300 x g for 5 minutes.[12]

-

Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.

-

Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[13]

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[11][13]

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[11][13]

-

After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[11][13]

-

Keep the samples on ice and protected from light until analysis. Analyze by flow cytometry within one hour for best results.[8]

4. Flow Cytometry Analysis

-

Set up the flow cytometer with the appropriate filters for FITC (typically 530/30 nm) and PI (typically >575 nm).

-

Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) parameters to gate the cell population of interest and to adjust detector voltages.

-

Use single-stained controls (Annexin V-FITC only and PI only) to set up compensation for spectral overlap.

-

Acquire data for each sample, collecting a minimum of 10,000 events per sample.

-

Analyze the data using appropriate software (e.g., FlowJo). Create a dot plot of Annexin V-FITC (x-axis) versus PI (y-axis).

-

Set up quadrants based on the negative control to distinguish the four populations:

-

Lower-Left (Q4): Viable cells (Annexin V- / PI-)

-

Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)

-

Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)

-

Data Presentation

Quantitative data from the flow cytometry analysis should be summarized in a table to facilitate comparison between different treatment conditions. The percentage of cells in each quadrant should be recorded. The total percentage of apoptotic cells is typically calculated by summing the percentages of early and late apoptotic populations.

Table 1: Apoptosis Induction by this compound in [Cell Line Name] Cells

| Treatment Concentration (µM) | % Viable Cells (Q4) | % Early Apoptotic Cells (Q3) | % Late Apoptotic/Necrotic Cells (Q2) | % Total Apoptotic Cells (Q2+Q3) |

| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 4.3 ± 0.9 |

| 1 | 85.6 ± 3.4 | 8.1 ± 1.2 | 4.5 ± 0.8 | 12.6 ± 2.0 |

| 5 | 60.3 ± 4.5 | 25.4 ± 2.8 | 12.1 ± 1.9 | 37.5 ± 4.7 |

| 10 | 35.8 ± 5.1 | 40.2 ± 3.9 | 20.5 ± 3.1 | 60.7 ± 7.0 |

| 25 | 15.1 ± 3.8 | 38.5 ± 4.2 | 42.3 ± 5.5 | 80.8 ± 9.7 |

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Experimental Workflow

Caption: Workflow for apoptosis detection using flow cytometry.

Principle of Annexin V/PI Staining

Caption: Interpretation of Annexin V and PI staining results.

Apoptotic Signaling Pathways

References

- 1. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]

- 3. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]

- 4. Flow cytometry in analysis of cell cycle and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. miltenyibiotec.com [miltenyibiotec.com]

- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. kumc.edu [kumc.edu]

- 10. bdbiosciences.com [bdbiosciences.com]

- 11. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 12. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

Application Notes & Protocols: CTIM-76 in 3D Tumor Spheroid Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of CTIM-76, a Claudin 6 (CLDN6) x CD3 bispecific antibody, in three-dimensional (3D) tumor spheroid models. These models offer a more physiologically relevant system for assessing therapeutic efficacy compared to traditional 2D cell cultures by mimicking the complex tumor microenvironment.[1][2][3][4][5]

Introduction to CTIM-76

CTIM-76 is a T-cell engaging bispecific antibody that targets the tight junction protein Claudin 6 (CLDN6), a validated therapeutic target in several solid tumors, including ovarian, endometrial, testicular, and gastric cancers.[6][7][8] CLDN6 is highly expressed on cancer cells with limited to no expression in healthy adult tissues, making it an attractive target for cancer therapy.[6][7][8][9] CTIM-76 is engineered to selectively bind to CLDN6 on tumor cells and CD3 on T-cells, redirecting the patient's immune system to recognize and eliminate cancer cells.[6][7][9][10] Preclinical studies have demonstrated CTIM-76's potency and selectivity in lysing CLDN6-positive cancer cells.[6][7][11] A Phase 1 clinical trial for CTIM-76 is currently underway for patients with advanced CLDN6-positive cancers.[9][10][12][13][14][15]

3D Tumor Spheroid Models for CTIM-76 Evaluation

3D tumor spheroids recapitulate key features of solid tumors, such as cell-cell interactions, nutrient and oxygen gradients, and spatial heterogeneity, providing a more stringent and predictive model for preclinical drug assessment.[2][3][16] For a T-cell engaging bispecific antibody like CTIM-76, 3D co-culture spheroid models, which incorporate both tumor cells and immune cells (like T-cells), are essential to evaluate its mechanism of action.

Experimental Protocols

Protocol 1: Generation of CLDN6-Positive Tumor Spheroids

This protocol describes the formation of tumor spheroids from CLDN6-expressing cancer cell lines.

Materials:

-

CLDN6-positive cancer cell line (e.g., OVCAR-3, PA-1)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Ultra-low attachment (ULA) round-bottom 96-well or 384-well plates[2][16]

-

Sterile centrifuge tubes

-

Hemocytometer or automated cell counter

Procedure:

-

Culture CLDN6-positive cancer cells in T75 flasks to ~80-90% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize trypsin with complete culture medium and transfer the cell suspension to a centrifuge tube.

-

Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in fresh complete medium.

-

Count the cells and determine their viability.

-

Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells/well).

-

Seed the cells into ULA round-bottom plates.

-

Centrifuge the plates briefly at a low speed (e.g., 300 x g for 5 minutes) to facilitate cell aggregation at the bottom of the wells.

-

Incubate the plates at 37°C in a humidified incubator with 5% CO2. Spheroids will typically form within 2-4 days.[16]

-

Monitor spheroid formation and growth using a microscope.

Protocol 2: Co-culture of Tumor Spheroids with Immune Cells and CTIM-76 Treatment

This protocol details the addition of immune cells and subsequent treatment with CTIM-76.

Materials:

-

Pre-formed CLDN6-positive tumor spheroids (from Protocol 1)

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

-

CTIM-76 antibody

-

Appropriate control antibodies (e.g., isotype control)

-

Complete culture medium

Procedure:

-

Isolate PBMCs or T-cells from healthy donor blood.

-

Once tumor spheroids have formed and reached a desired size (e.g., 300-500 µm in diameter), add the immune cells to each well at a specified Effector-to-Target (E:T) ratio (e.g., 1:1, 5:1, 10:1).

-

Prepare serial dilutions of CTIM-76 and control antibodies in complete culture medium.

-

Add the diluted CTIM-76 or control antibodies to the co-culture wells. Include a vehicle control (medium only).

-

Incubate the plates for the desired duration of the experiment (e.g., 48, 72, 96 hours).

Data Presentation: Quantitative Analysis of CTIM-76 Efficacy

The following tables summarize the expected quantitative data from key assays to evaluate the efficacy of CTIM-76 in 3D tumor spheroid models.

Table 1: Spheroid Growth Inhibition

| Treatment Group | Concentration (nM) | Spheroid Volume (µm³) at 96h (Mean ± SD) | % Growth Inhibition |

|---|---|---|---|

| Vehicle Control | - | 1.5 x 10^7 ± 0.2 x 10^7 | 0% |

| Isotype Control | 10 | 1.4 x 10^7 ± 0.3 x 10^7 | 7% |

| CTIM-76 | 0.1 | 1.1 x 10^7 ± 0.2 x 10^7 | 27% |

| CTIM-76 | 1 | 0.7 x 10^7 ± 0.1 x 10^7 | 53% |

| CTIM-76 | 10 | 0.3 x 10^7 ± 0.1 x 10^7 | 80% |

Table 2: Cytotoxicity Assay (LDH Release)

| Treatment Group | Concentration (nM) | LDH Release (OD490) at 72h (Mean ± SD) | % Cytotoxicity |

|---|---|---|---|

| Vehicle Control | - | 0.2 ± 0.05 | 0% |

| Isotype Control | 10 | 0.22 ± 0.06 | 5% |

| CTIM-76 | 0.1 | 0.5 ± 0.08 | 30% |

| CTIM-76 | 1 | 0.9 ± 0.1 | 70% |

| CTIM-76 | 10 | 1.2 ± 0.15 | 100% |

Table 3: T-Cell Activation (IFN-γ Secretion)

| Treatment Group | Concentration (nM) | IFN-γ Concentration (pg/mL) at 48h (Mean ± SD) |

|---|---|---|

| Vehicle Control | - | 50 ± 15 |

| Isotype Control | 10 | 65 ± 20 |

| CTIM-76 | 0.1 | 500 ± 75 |

| CTIM-76 | 1 | 1500 ± 200 |

| CTIM-76 | 10 | 3500 ± 450 |

Key Experimental Assays and Protocols

Protocol 3: Spheroid Viability and Growth Assay

This protocol measures the effect of CTIM-76 on spheroid growth and viability over time.

Materials:

-

Co-culture plates with spheroids, immune cells, and CTIM-76

-

Brightfield microscope with imaging capabilities or an automated live-cell imaging system[2]

-

Image analysis software

-

Cell viability reagent (e.g., CellTiter-Glo® 3D)

Procedure:

-

Spheroid Size Measurement:

-

Capture brightfield images of the spheroids at regular intervals (e.g., 0, 24, 48, 72, 96 hours).

-

Use image analysis software to measure the diameter of each spheroid.

-

Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.

-

-

Endpoint Viability Assay:

-

At the end of the treatment period, add a 3D-specific cell viability reagent to each well.

-

Incubate according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Protocol 4: Cytotoxicity Assay

This protocol quantifies the killing of tumor cells by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

-

Co-culture plates with spheroids, immune cells, and CTIM-76

-

LDH cytotoxicity assay kit

-

Plate reader

Procedure:

-

At the desired time point, carefully collect the cell culture supernatant from each well.

-

Follow the LDH assay kit manufacturer's protocol to measure LDH activity in the supernatant.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cytotoxicity relative to a maximum lysis control.

Protocol 5: T-Cell Activation and Cytokine Release Assay

This protocol assesses T-cell activation by measuring the secretion of cytokines, such as Interferon-gamma (IFN-γ).

Materials:

-

Co-culture plates with spheroids, immune cells, and CTIM-76

-

ELISA or multiplex cytokine assay kit (e.g., Luminex) for IFN-γ

-

Plate reader

Procedure:

-

Collect the cell culture supernatant at various time points (e.g., 24, 48, 72 hours).

-

Perform the ELISA or multiplex assay according to the manufacturer's instructions to quantify the concentration of IFN-γ.

-

Read the results using a plate reader.

Protocol 6: Spheroid Invasion Assay

This assay evaluates the effect of CTIM-76 on the invasive potential of tumor cells.[17]

Materials:

-

Pre-formed tumor spheroids

-

Extracellular matrix (ECM) gel (e.g., Matrigel or collagen)[1][17]

-

Co-culture medium with immune cells and CTIM-76

-

Microscope with imaging capabilities

Procedure:

-

Embed the pre-formed tumor spheroids into a layer of ECM gel in a new culture plate.[17]

-

Allow the ECM to solidify.

-

Add the co-culture medium containing immune cells and different concentrations of CTIM-76.

-

Incubate and monitor the spheroids over several days.

-

Capture images at regular intervals to observe the invasion of tumor cells into the surrounding matrix.

-

Quantify the area of invasion using image analysis software.

Visualizations

Signaling Pathway

Caption: Mechanism of action of CTIM-76 bispecific antibody.

Experimental Workflow

Caption: Workflow for evaluating CTIM-76 in 3D tumor spheroid models.

Logical Relationship

Caption: Logical flow of CTIM-76's therapeutic effect in 3D spheroids.

References

- 1. Protocol to develop A 3D tumor model for drug testing applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spheroid Growth | Sartorius [sartorius.com]

- 3. Application of 3D cultured multicellular spheroid tumor models in tumor-targeted drug delivery system research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oatext.com [oatext.com]

- 5. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CTIM-76 — Context Therapeutics [contexttherapeutics.com]

- 7. integralmolecular.com [integralmolecular.com]